molecular formula C12H27B2N B14314292 Tri-tert-butylazadiboriridine CAS No. 109976-00-3

Tri-tert-butylazadiboriridine

Cat. No.: B14314292
CAS No.: 109976-00-3
M. Wt: 207.0 g/mol
InChI Key: SLYGPIXUMASBSL-UHFFFAOYSA-N
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Description

Tri-tert-butylazadiboriridine is a specialized chemical reagent featuring a unique, highly reactive azadiboriridine ring system. This three-membered ring (NB2R3) is isoelectronic with cyclopropenyl cations and is characterized by a boron-boron (B-B) bond that exhibits surprising basicity . This compound is thermally stable up to 100°C when shielded by sterically demanding tert-butyl groups, but it displays a rich and diverse reactivity at the B-B bond under milder conditions . Its core research value lies in its dual reactivity, where it can function as either a Lewis acid or a base, making it a versatile tool for probing the fundamentals of chemical bonding and developing new transformations . Researchers can utilize this reagent to activate and functionalize a range of small molecules. Its documented reactions include the addition of boranes and Brønsted acids directly across the B-B bond, the insertion of carbene-like species to form four-membered rings, and the uncatalyzed diboration of alkenes and alkynes . Furthermore, it reacts with carbon monoxide (CO) in a formal [2+1] cycloaddition to form tricyclic structures, highlighting its potential in carbon monoxide capture and functionalization chemistry . This combination of properties makes this compound a compelling subject for investigations in main group chemistry, catalysis, and the synthesis of novel boron-heterocycles. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

CAS No.

109976-00-3

Molecular Formula

C12H27B2N

Molecular Weight

207.0 g/mol

IUPAC Name

1,2,3-tritert-butylazadiboriridine

InChI

InChI=1S/C12H27B2N/c1-10(2,3)13-14(11(4,5)6)15(13)12(7,8)9/h1-9H3

InChI Key

SLYGPIXUMASBSL-UHFFFAOYSA-N

Canonical SMILES

B1(B(N1C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthetic Strategies for Tri Tert Butylazadiboriridine

Seminal Synthetic Pathways and Initial Characterization

The pioneering work on the synthesis of Tri-tert-butylazadiboriridine laid the foundation for further exploration of its chemistry. A key synthetic route involves the chloroboration of iminoboranes followed by dechlorination. researchgate.net Specifically, the reaction of an appropriate iminoborane with a chloroborane (B76620), such as RBCl2, leads to the formation of a diborylamine intermediate. researchgate.net Subsequent dechlorination of this intermediate, typically using lithium, yields the desired azadiboriridine. researchgate.net

The initial characterization of this compound and its derivatives has been accomplished through various spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is instrumental in confirming the formation of the B-B bond and the three-membered ring structure. sorbonne-universite.fr X-ray crystallography has also been a powerful tool, providing definitive structural information, including bond lengths and angles within the strained ring system. researchgate.net

Methodological Advancements in Azadiboriridine Core Construction

Building upon the initial synthetic strategies, researchers have developed more refined and versatile methods for constructing the azadiboriridine core. These advancements have expanded the scope of accessible azadiboriridine derivatives with varying substitution patterns.

One significant advancement involves the reaction of dimesityldiboron dichloride with diazenes to produce N,N'-diborylated hydrazines, which can be seen as a related approach to forming B-N bonds. researchgate.net However, the synthesis of the required diboron (B99234) reagent can be arduous. researchgate.net Another approach has explored the insertion of silylenes, such as SitBu2, into the B-B bond of pre-existing azadiboriridines to form azasiladiboracyclobutanes. researchgate.net This reaction, facilitated by lithium powder and tBu2SiCl2, demonstrates the reactivity of the B-B bond and offers a pathway to larger ring systems. researchgate.net

The reactivity of the B-B bond in this compound has been a focal point of methodological development, leading to various ring-expansion reactions. For instance, the addition of pivalic acid across the B-B bond results in a chiral heterocyclohexadiene. researchgate.net Similarly, reactions with alkenes like ethene, propene, and isobutene lead to the formation of azadiboracyclopentanes. researchgate.net These reactions highlight the versatility of the azadiboriridine core as a building block for more complex heterocyclic systems.

Reactant Product Reaction Type
Pivalic AcidChiral heterocyclohexadieneAddition to B-B bond
EtheneAzadiboracyclopentaneRing Expansion
PropeneAzadiboracyclopentaneRing Expansion
IsobuteneAzadiboracyclopentaneRing Expansion
N-phenyl benzaldimineDiazadiboracyclopentaneRing Expansion
Azobenzene (B91143)TriazadiboracyclopentaneRing Expansion
Ethyne (1:1)AzadiboracyclopenteneRing Expansion
tBu2SiCl2 / Li powderAzasiladiboracyclobutaneInsertion into B-B bond

This table summarizes various reactions involving this compound, showcasing the diverse synthetic transformations it can undergo.

Fundamental Reactivity and Boron Boron Bond Chemistry of Tri Tert Butylazadiboriridine

Intrinsic Basicity of the Boron-Boron Bond.researchgate.netresearchgate.netresearchgate.net

Tri-tert-butylazadiboriridine, with the formula N(tBu)B₂(tBu)₂, is a three-membered ring system exhibiting Hückel aromaticity. researchgate.net A key feature of this molecule is the pronounced Lewis basicity of its boron-boron (B-B) bond. This basicity allows the B-B bond to react preferentially with various reagents. researchgate.net The steric bulk of the tert-butyl groups is crucial for the stability of the monomeric azadiboriridine, preventing dimerization. acs.org

The B-B bond in this compound can act as a Lewis base, donating its π-electrons to a suitable Lewis acid. researchgate.net This reactivity is a central theme in the chemistry of this compound.

Protolytic Reactions and B-H-B Bridge Formation.acs.orgrwth-aachen.de

The reaction of this compound with Brønsted acids can proceed in two ways: addition to the B-B bond or ring opening. researchgate.net A notable reaction is the protolysis with pivalic acid, where the OCO unit adds across the B-B bond to form a chiral heterocyclohexadiene. researchgate.net

A significant outcome of protolytic reactions is the formation of a B-H-B bridge. rwth-aachen.de In the absence of a Lewis base, dialkylboranes typically exist as dimers with two 3-center, 2-electron B-H-B bridges. acs.org The reaction of this compound with BH₃·thf results in the addition of the BH₃ group across the B-B bond, forming a bicyclic structure with a butterfly-like geometry. rsc.org This structure is based on a nido fragment of a trigonal bipyramid. rsc.org

Lewis Acid Additions to the Boron-Boron Bond.rwth-aachen.dewikipedia.org

The basic B-B bond of this compound readily reacts with Lewis acids. researchgate.net Boranes of the type BX₃ add to the B-B bond, which acts as the Lewis base, to form a three-center, two-electron (3c2e) BBB bond. researchgate.net For instance, the reaction with BCl₃ leads to the formation of a Lewis adduct. umich.edureddit.com Similarly, RBH₂ Lewis acids add to the B-B bond of this compound to yield aza-nido-tetraboranes. researchgate.net

The addition of Lewis acids highlights the nucleophilic character of the B-B bond in this strained ring system.

Haloboration Reaction Pathways.rwth-aachen.denih.govrsc.org

Haloboration involves the addition of a B-X bond (where X is a halogen) across an unsaturated moiety. rsc.org The reaction of this compound with haloboranes presents competitive reaction pathways. rwth-aachen.de

Competitive Ring Opening versus NB3 Cluster Formation.rwth-aachen.de

The reaction with dichloroborane (BHCl₂) results in a mixture of products, indicating a preceding dismutation of BHCl₂ into BCl₃ and BH₂Cl. The chloroborane (B76620) BH₂Cl simply adds to the B-B bond of the azadiboriridine to form the aza-nido-tetraborane NB₃R₃H₂Cl. researchgate.net In contrast, BCl₃ can lead to ring-opening products. researchgate.net For example, the reaction with BCl₃ can initially form an adduct which then rearranges. An isomer, Cl-BR-NR:BCl-BR-Cl, is formed slowly and irreversibly through an exchange of the R group (tert-butyl) and Cl along the B-B bond. researchgate.net This demonstrates the competition between the addition to the B-B bond leading to cluster formation and the cleavage of the ring.

Ring Expansion Reactions and Heterocyclic Product Formation

Insertion Reactions with Unsaturated Organic Molecules

Tri-tert-butylazadiboriridine undergoes facile ring expansion reactions with various unsaturated organic compounds, including isonitriles, alkenes, alkynes, imines, and azobenzenes. These reactions underscore the high reactivity of the B-B bond in the azadiboriridine ring, which acts as a nucleophilic center, attacking the electron-deficient centers of the unsaturated substrates.

Reactivity with Isonitriles: Formation of Four-Membered Ring Systems

The reaction of this compound with isonitriles proceeds via a 1,1-boroboration of the isonitrile carbon atom across the B-B bond. This insertion leads to the formation of a four-membered azadiboretidine ring system.

Detailed mechanistic studies on the scission of the carbon-nitrogen triple bond in isonitriles upon reaction with diborane (B8814927) reagents suggest a stepwise process. The initial step involves the coordination of the isonitrile to one of the boron atoms, followed by the cleavage of the B-B bond and the formation of a B-C bond with the isonitrile carbon. Subsequent rearrangement and migration of substituents on the boron atoms ultimately lead to the cleavage of the C-N triple bond. While specific mechanistic studies for the reaction with this compound are not extensively detailed in the available literature, the general principles of isonitrile activation by diboron (B99234) compounds are applicable.

The initially formed four-membered ring adduct from the reaction of this compound with isonitriles can undergo further reactions. Notably, a [3+3] cyclodimerization of the B-C=N unit within the four-membered ring has been reported, leading to the formation of complex tricyclic products. This dimerization highlights the residual reactivity of the atoms within the newly formed ring.

ReactantProductReaction Type
This compoundFour-membered azadiboretidine1,1-Boroboration
Four-membered azadiboretidineTricyclic adduct[3+3] Cyclodimerization

Reactions with Alkenes and Alkynes: Synthesis of Five-Membered Azadiboracyclopentanes and Azadiboracyclopentenes

This compound reacts with alkenes and alkynes in a similar fashion to isonitriles, with the unsaturated carbon-carbon bond inserting into the B-B bond of the azadiboriridine ring. These reactions result in the formation of five-membered heterocyclic systems. With alkenes, the products are azadiboracyclopentanes, while alkynes yield the corresponding unsaturated azadiboracyclopentenes. The reaction proceeds with the addition of the two boron atoms across the double or triple bond of the organic substrate.

Reactivity with Imines and Azobenzenes: Formation of Diaza- and Triazadiboracyclopentanes

The reactivity of this compound extends to molecules containing carbon-nitrogen and nitrogen-nitrogen double bonds. The reaction with imines, such as N-phenyl benzaldimine, leads to the formation of a five-membered diazadiboracyclopentane. In this case, the C=N bond of the imine inserts into the B-B bond of the azadiboriridine. Similarly, the reaction with azobenzene (B91143) results in the formation of a triazadiboracyclopentane, where the N=N double bond is incorporated into the new five-membered ring.

ReactantProductHeterocyclic System
This compound + AlkeneAzadiboracyclopentaneFive-membered
This compound + AlkyneAzadiboracyclopenteneFive-membered
This compound + ImineDiazadiboracyclopentaneFive-membered
This compound + AzobenzeneTriazadiboracyclopentaneFive-membered

Reactivity with Carbonyl Compounds

Information regarding the reactivity of this compound with carbonyl compounds, such as ketones, aldehydes, esters, and amides, is not available in the reviewed scientific literature.

Reactions Involving Carbenes and Related Intermediates

Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings on the reactions of this compound with carbenes or related intermediates. Consequently, there is no available information detailing ring expansion reactions or the formation of heterocyclic products arising from the interaction of this specific azadiboriridine compound with carbene species.

The study of carbene insertion and cycloaddition reactions is a significant area of research in heterocyclic chemistry. For instance, the reactions of carbenes with aziridines, which are three-membered rings containing one nitrogen atom, have been investigated. These reactions can lead to ring expansion, forming four-membered azetidines, or other transformations depending on the nature of the carbene and the aziridine (B145994) substituents. However, similar studies involving the boron-nitrogen-containing ring system of this compound have not been reported.

Further experimental research would be necessary to determine the reactivity of this compound towards various carbene precursors and to characterize the resulting products. Such studies would be valuable in understanding the fundamental reaction pathways of this strained heterocyclic system and could potentially lead to the synthesis of novel boron- and nitrogen-containing heterocycles.

Coordination Chemistry of Tri Tert Butylazadiboriridine

Ligand Characteristics and Coordination Modes

Tri-tert-butylazadiboriridine, formally named 1,2,3-tri-tert-butylazadiboriridine, possesses a strained B-B bond within its three-membered ring structure. This inherent strain makes the B-B bond susceptible to activation and cleavage by transition metals. The molecule can act as a ligand in several ways, primarily involving the boron atoms which are Lewis acidic centers.

The coordination of this compound has been demonstrated to occur in an η²-fashion, where both boron atoms of the B-B bond coordinate to a single metal center. nih.gov This side-on coordination is a key feature of its ligand characteristics, allowing it to act as a two-electron donor through the B-B σ-bond. This mode of coordination is observed in its reaction with certain gold(I) chloride complexes, leading to the displacement of other ligands. nih.gov

Beyond simple coordination, the ligand can undergo further transformation upon reaction. The B-B bond can be cleaved, leading to the formation of complexes where the original azadiboriridine ring is opened. This indicates that this compound can act not just as a spectator ligand, but as a reactive component in the coordination sphere, leading to new organometallic species. nih.gov The presence of bulky tert-butyl groups on both the boron and nitrogen atoms provides significant steric hindrance, which influences the stability and structure of its metal complexes.

Complexation with Transition Metals

The reactivity of this compound with transition metals has provided direct structural evidence for metal-mediated B-B bond activation. nih.gov Its interaction with group 11 metals, specifically gold, has been a subject of detailed study. The nature of the co-ligands present on the metal center plays a crucial role in determining the final product, dictating whether the azadiboriridine ring remains intact or undergoes cleavage. nih.gov

The reaction of this compound with gold(I) chloride complexes, AuCl(L), serves as a clear example of its coordination chemistry. The outcome of this reaction is highly dependent on the nature of the ancillary ligand (L) attached to the gold center. nih.gov

When reacted with AuCl(SMe₂), a simple ligand displacement occurs, yielding the complex [η²-B,B-B(tBu)N(tBu)B(tBu)]AuCl. nih.gov In this product, the this compound ligand is coordinated to the gold(I) center through its B-B bond, demonstrating the η²-coordination mode.

However, when more strongly donating phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or trimethylphosphine (B1194731) (PMe₃), are used as co-ligands on the gold(I) precursor, the reaction proceeds further. It leads to the cleavage of the B-B bond within the azadiboriridine ring. nih.gov This cleavage is accompanied by the migration of either the halide or the phosphine ligand to one of the boron atoms, resulting in the formation of distinct boron-gold complexes. nih.gov The formation of these different gold(I) complexes highlights the tunability of the reactivity based on the electronic properties of the co-ligands. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to explore the plausible reaction mechanisms and the bonding situation in these gold complexes. nih.gov These studies help to rationalize the observed reactivity patterns, including the ligand displacement and the subsequent B-B bond cleavage. nih.gov

Table of Studied Gold(I) Complexes

Precursor ComplexAncillary Ligand (L)Resulting ComplexKey FeatureCitation
AuCl(SMe₂)Dimethyl sulfide (B99878) (SMe₂)[η²-B,B-B(tBu)N(tBu)B(tBu)]AuClLigand displacement, η²-B,B coordination nih.gov
AuCl(PPh₃)Triphenylphosphine (PPh₃)Boron-gold complex with halide/ligand migrationB-B bond cleavage nih.gov
AuCl(PMe₃)Trimethylphosphine (PMe₃)Boron-gold complex with halide/ligand migrationB-B bond cleavage nih.gov

Theoretical and Computational Chemistry of Tri Tert Butylazadiboriridine

Electronic Structure and Bonding Analyses

The electronic structure and nature of chemical bonding in Tri-tert-butylazadiboriridine are fundamental to its reactivity and stability. The molecule consists of a three-membered ring containing one nitrogen and two boron atoms, with bulky tert-butyl groups attached to each ring atom. This arrangement presents a unique electronic environment characterized by the interplay between the electron-donating nitrogen atom and the electron-accepting boron atoms. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, are employed to quantify the charge distribution and bonding interactions. researchgate.net These calculations typically reveal a significant polarization of the boron-nitrogen (B-N) bonds, with boron atoms bearing a partial positive charge and the nitrogen atom a partial negative charge. The analysis also characterizes the nature of the boron-boron (B-B) bond within the strained three-membered ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net

Aromaticity is a key concept in chemistry linked to enhanced stability in cyclic, planar molecules with delocalized π-electrons. researchgate.net While classic aromaticity is associated with 6-electron systems like benzene, computational methods can assess the degree of aromatic character in unconventional rings like azadiboriridine. The primary method for this is the calculation of Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov NICS values are calculated at specific points in space, typically the ring's geometric center (NICS(0)) and 1 Å above it (NICS(1)), to probe for magnetic shielding (a negative NICS value, indicating aromaticity) or deshielding (a positive value, indicating anti-aromaticity).

Illustrative NICS(1) Values for Aromaticity Assessment
CompoundCalculated NICS(1) Value (ppm)Interpretation
Benzene (Reference)-10.2Strongly Aromatic
Cyclobutadiene (Reference)+18.5Strongly Anti-Aromatic
Hypothetical Azadiboriridine Ring-1.5Weakly Aromatic/Non-Aromatic

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical calculations are indispensable for mapping the detailed pathways of chemical reactions. researchgate.net By modeling the transformation from reactants to products, these methods can identify intermediates and transition states, providing a complete picture of the reaction mechanism. For this compound, computational studies could explore reactions such as ring-opening, cycloadditions, or functionalization at the boron atoms, which are common for strained boron-nitrogen heterocycles. nih.gov

A reaction's energy profile, or reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products. researchgate.net The peaks on this profile represent transition states—high-energy, transient configurations that correspond to the energy barrier of a reaction step. researchgate.net The valleys represent stable or metastable intermediates.

Hypothetical Energy Profile for a Two-Step Reaction of this compound
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1Transition State 1+22.5
IntermediateMetastable Intermediate+5.0
TS2Transition State 2+15.0
ProductsFinal Products-10.0

While activation energies determine reaction rates, the thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). nih.gov A negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous one. The Gibbs free energy is calculated using the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy (heat of reaction), T is the temperature, and ΔS is the change in entropy (disorder). Computational methods can calculate these thermodynamic quantities for reactants and products, allowing for the prediction of the final product distribution, especially in reactions where multiple outcomes are possible. nih.gov By comparing the ΔG values for different reaction pathways, chemists can rationalize why a particular product is formed preferentially.

Advanced Computational Techniques (e.g., Density Functional Theory, Ab Initio Methods)

The theoretical investigation of molecules like this compound relies on sophisticated computational techniques. The two most common families of methods are Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry. Instead of calculating the complex wavefunction of a many-electron system, DFT determines the energy based on the electron density. rsc.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, with B3LYP being a widely used hybrid functional. researchgate.netmdpi.com

Ab initio methods (from Latin for "from the beginning") solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. mdpi.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects some electron correlation. researchgate.net More advanced and computationally expensive methods, such as Møller-Plesset perturbation theory (MP2), can be used to incorporate electron correlation and achieve higher accuracy. researchgate.net The choice of method is always a compromise between the desired accuracy and the computational resources available. Both DFT and ab initio methods require the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. researchgate.net

Common Computational Methods in Quantum Chemistry
MethodPrincipleTypical Application
Hartree-Fock (HF)Ab initio method; solves the Schrödinger equation with a simplified treatment of electron-electron interactions.Initial geometry optimizations, basic electronic structure. researchgate.net
Density Functional Theory (DFT)Calculates energy based on the system's electron density using various functionals (e.g., B3LYP).Geometry optimization, reaction mechanisms, spectroscopic properties. rsc.orgmdpi.com
Møller-Plesset Perturbation Theory (MP2)Ab initio method that adds electron correlation to the HF result.High-accuracy energy calculations, study of intermolecular interactions. researchgate.net

Broader Scientific Significance and Future Research Directions

Role as a Model System for Boron-Boron Bond Reactivity

Tri-tert-butylazadiboriridine, with its strained three-membered ring structure [-B(tBu)-N(tBu)-B(tBu)-], serves as an exceptional model system for investigating the reactivity of the boron-boron (B-B) bond. researchgate.net This compound possesses Hückel aromaticity, with two π-electrons delocalized across the three-atom ring, which results in a B-B bond that is somewhat shorter than a typical single bond. acs.org The inherent ring strain and the electronic nature of the B-B bond make it the preferential site of reaction. researchgate.net

The B-B bond in this compound exhibits basic character, allowing it to react as a Lewis base with various Lewis acids. researchgate.net For instance, it readily adds boranes (BX3) across the B-B bond to form a three-center, two-electron (3c2e) BBB bond. researchgate.net Similarly, it can react with Brønsted acids. researchgate.net

A predominant reaction pathway for this compound is the opening of the B-B bond upon interaction with unsaturated molecules and carbenes. researchgate.net These reactions typically lead to ring expansion, where the incoming species is incorporated into a new, larger heterocyclic framework. This reactivity has been exploited in various insertion and cycloaddition reactions. researchgate.netresearchgate.net For example, the reaction with alkenes and alkynes results in the formation of five-membered azadiboracyclopentanes and azadiboracyclopentenes, respectively. researchgate.net The versatility of the B-B bond is further demonstrated by its reaction with isonitriles, which are 1,1-boroborated to yield four-membered rings. researchgate.net

Table 1: Reactivity of the Boron-Boron Bond in this compound
Reactant TypeSpecific Reactant ExampleReaction TypeResulting StructureReference
Lewis AcidAlkyldibromoboranes (R'BBr₂)Bromoboration / B-B Bond OpeningAcyclic diborylamines (Br-BR-NR=BR-BR'-Br) researchgate.net
Unsaturated HydrocarbonEthene, Propene, Isobutene[3+2] CycloadditionFive-membered azadiboracyclopentanes researchgate.net
Unsaturated HydrocarbonEthyne[3+2] CycloadditionFive-membered azadiboracyclopentene researchgate.net
Unsaturated HeterocycleAzobenzene (B91143)[3+2] CycloadditionFive-membered triazadiboracyclopentane researchgate.netresearchgate.net
IsonitrileArNC (Ar = 2,6-C₆H₃Me₂)1,1-Boroboration / Ring ExpansionFour-membered ring [-BR-C(NAr)-BR-NR-] researchgate.net
Carbon MonoxideCOBoroborationIncorporation of CO into the ring nih.gov

Contributions to the Synthesis of Diverse Boron-Nitrogen Heterocycles

The unique reactivity of this compound has made it a valuable precursor for the synthesis of a wide array of more complex boron-nitrogen (B-N) heterocycles. researchgate.netsorbonne-universite.fr Its ability to undergo ring-expansion reactions through the insertion of various unsaturated substrates into its B-B bond is a cornerstone of its synthetic utility. researchgate.net

The reaction of this compound with alkenes and imines leads to the formation of five-membered rings, such as azadiboracyclopentanes and diazadiboracyclopentanes. researchgate.net For example, reacting it with N-phenyl benzaldimine yields a corresponding diazadiboracyclopentane. researchgate.net Furthermore, the reaction with azides can produce five-membered rings containing a diboryl-triazene unit, showcasing a pathway to nitrogen-rich heterocycles. researchgate.net

Beyond simple insertions, the products of initial reactions can undergo further transformations. The four-membered ring formed from the reaction with isonitriles can undergo a [3+3] cyclodimerization, resulting in complex tricyclic B-N products. researchgate.net The synthesis of an azasiladiboracyclobutane, a four-membered ring containing boron, nitrogen, and silicon, has also been achieved through the reaction of this compound with tBu₂SiCl₂ in the presence of lithium powder. researchgate.net In some cases, isomers of azadiboriridines can dimerize to form larger cage-like structures, such as a diaza-nido-hexaborane. researchgate.netresearchgate.net This diverse reactivity highlights the compound's role as a fundamental building block in the construction of novel B-N heterocyclic systems. rsc.orgnih.govnih.govewu.edu

Table 2: Synthesis of Boron-Nitrogen Heterocycles from this compound
ReactantResulting Heterocycle ClassSpecific Product ExampleReference
Alkenes (e.g., ethene)Azadiboracyclopentane1-Aza-2,3-diboracyclopentane derivative researchgate.net
N-phenyl benzaldimineDiazadiboracyclopentane1,3-Diaza-2,4-diboracyclopentane derivative researchgate.net
AzobenzeneTriazadiboracyclopentane1,2,3-Triaza-4,5-diboracyclopentane derivative researchgate.netresearchgate.net
Isonitriles (ArNC)Azadiboretidine (Four-membered ring)[-BR-C(NAr)-BR-NR-] researchgate.net
tBu₂SiCl₂ / LiAzasiladiboracyclobutaneFour-membered SiNBB ring researchgate.net
Dimerization of Isomer (1b)Diaza-nido-hexaboraneCage-like B₄N₂ structure researchgate.netresearchgate.net

Potential for Further Exploration in Main Group Chemistry

This compound and its derivatives represent a significant area for future exploration within main group chemistry. scholaris.ca The chemistry of diboron(4) compounds, once a structural curiosity, has now become a vital part of synthetic chemistry, and azadiboriridines are a unique class within this family. acs.org Their potential extends into several cutting-edge research areas.

One of the most promising future directions is in the field of "metallomimetic" chemistry, where main-group compounds are designed to exhibit reactivity patterns similar to those of transition metals. d-nb.info The reaction of this compound with small molecules like carbon monoxide (CO) is an early example of this potential. nih.gov The ability of boron-based systems to bind and activate small molecules is a highly sought-after goal for developing new, metal-free catalytic processes. scholaris.cad-nb.info Exploring the reactions of azadiboriridines with other small molecules, such as H₂ or CO₂, could lead to novel activation pathways and catalytic cycles.

Furthermore, the rich reactivity of the B-B bond provides a platform for constructing novel inorganic and organometallic frameworks. The ability to insert a wide range of elements and functional groups into the ring system opens avenues for creating materials with unique electronic and structural properties. sorbonne-universite.fr These new heterocycles could serve as ligands for transition metals, as components in functional polymers, or as new types of frustrated Lewis pairs for catalysis. scholaris.cad-nb.info The foundational research on this compound has laid the groundwork for expanding the scope of main group chemistry, promising new discoveries in synthesis, catalysis, and materials science. researchgate.net

Q & A

Q. What are the primary synthetic challenges in preparing Tri-tert-butylazadiboriridine, and what methodological approaches address these issues?

The steric bulk of tert-butyl groups complicates ring closure in azadiboriridine synthesis. Methodological solutions include:

  • Using high-dilution conditions to favor intramolecular cyclization over oligomerization .
  • Employing boron-protecting groups (e.g., Lewis acid adducts) to stabilize reactive intermediates .
  • Purification via recrystallization in inert atmospheres to prevent hydrolysis . Key reproducibility steps: Detailed reporting of reaction stoichiometry, temperature gradients, and inert gas purity in supplementary materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

  • ¹¹B NMR : A singlet near δ 25–30 ppm confirms the absence of borane impurities .
  • X-ray crystallography : Resolves bond-angle distortions in the azadiboriridine ring (target N-B-B angles: ~60°) .
  • Elemental analysis : Discrepancies >0.3% in boron content suggest incomplete purification . Comparative tables from independent studies should be cross-referenced to validate assignments .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage in Schlenk flasks under argon with molecular sieves prevents moisture ingress .
  • Periodic ¹H NMR checks (e.g., tert-butyl proton integration) detect decomposition .
  • Avoid glassware with trace acids; use PTFE-lined caps to minimize surface reactivity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) resolve electronic ambiguities in this compound’s bonding model?

  • Bonding analysis : Compare Wiberg Bond Indices (WBIs) for B-N vs. B-B bonds to assess delocalization .
  • NICS calculations : Evaluate aromaticity in the azadiboriridine ring (NICS(1) values < -1 ppm suggest anti-aromaticity) .
  • Benchmarking : Validate computational methods (e.g., B3LYP/def2-TZVP) against experimental XRD bond lengths (±0.02 Å tolerance) .

Q. How should contradictions between spectroscopic and crystallographic data be reconciled?

  • Case example : If ¹¹B NMR suggests tetrahedral boron but XRD shows trigonal planar geometry:
  • Perform variable-temperature NMR to rule out dynamic effects .
  • Re-examine XRD data for disorder or twinning artifacts .
  • Use solid-state NMR to probe local boron environments .
    • Triangulate data via IR (B-N stretching modes) and mass spectrometry (parent ion stability) .

Q. What experimental designs are critical for probing this compound’s reactivity with electrophiles?

  • Stepwise methodology :

Screen reactivity under controlled potentials (electrochemical assays) to identify redox-active sites .

Use in situ FTIR to track intermediate formation during reactions with MeOTf or BF₃·OEt₂ .

Compare kinetic profiles (Eyring plots) with sterically unhindered analogs to quantify tert-butyl effects .

  • Safety note : Conduct reactivity trials in explosion-proof reactors due to potential exothermicity .

Q. How can researchers design comparative studies between this compound and its structural analogs?

  • Variable control : Replace tert-butyl with iso-propyl or adamantyl groups to isolate steric vs. electronic contributions .
  • Data normalization : Express reaction rates relative to molar volume to account for steric bulk .
  • Meta-analysis : Aggregate kinetic and thermodynamic data from 5+ independent studies to identify outliers .

Guidelines for Data Reporting

  • Experimental sections : Include raw NMR integration values, crystallographic CIF files, and computational input files in supplementary materials .
  • Contradiction resolution : Flag discrepancies in ≥2 datasets and propose mechanistic hypotheses for peer review .
  • Ethical compliance : Disclose all synthetic hazards (e.g., pyrophoric intermediates) in accordance with institutional safety protocols .

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